Cimiracemoside M

Description

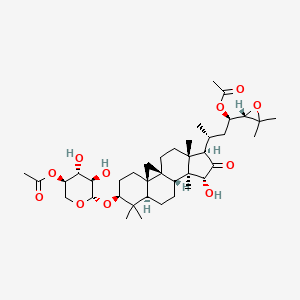

Cimiracemoside M is a cycloartane-type triterpenoid glycoside isolated from the roots of Cimicifuga foetida (绿升麻) and other Cimicifuga species. It belongs to the cimiracemoside family, characterized by a tetracyclic cycloartane skeleton with hydroxyl, methoxy, and glycosidic substitutions. The compound was first identified in 2009 during a phytochemical study of C. foetida . Structurally, it features a 3-O-β-D-xylopyranoside moiety attached to the cycloartane core, with additional acetyl or hydroxyl groups influencing its bioactivity .

This compound has been studied for its inhibitory effects on the Wnt signaling pathway, a critical regulator of cell proliferation and differentiation. In vitro assays demonstrated moderate inhibitory activity (IC50 = 13.34 μM), though less potent than cimicifoetiside B (IC50 = 3.33 μM) . Its structural complexity and natural origin make it a subject of interest in drug discovery, particularly for cancer and metabolic disorders.

Properties

CAS No. |

473554-77-7 |

|---|---|

Molecular Formula |

C39H60O11 |

Molecular Weight |

704.9 g/mol |

IUPAC Name |

[(3R,4R,5R,6S)-6-[[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-15-[(2R,4R)-4-acetyloxy-4-[(2S)-3,3-dimethyloxiran-2-yl]butan-2-yl]-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl] acetate |

InChI |

InChI=1S/C39H60O11/c1-19(16-22(47-20(2)40)32-35(6,7)50-32)27-29(43)31(45)37(9)25-11-10-24-34(4,5)26(12-13-38(24)18-39(25,38)15-14-36(27,37)8)49-33-30(44)28(42)23(17-46-33)48-21(3)41/h19,22-28,30-33,42,44-45H,10-18H2,1-9H3/t19-,22-,23-,24+,25+,26+,27+,28+,30-,31+,32+,33+,36-,37-,38-,39+/m1/s1 |

InChI Key |

MRJOSYQMJVDQDS-WONLXFFKSA-N |

Isomeric SMILES |

C[C@H](C[C@H]([C@H]1C(O1)(C)C)OC(=O)C)[C@H]2C(=O)[C@@H]([C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)OC(=O)C)O)O)C)C)O |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)OC(=O)C)C2C(=O)C(C3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)OC(=O)C)O)O)C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cimiracemoside M involves the extraction of the compound from the roots of Cimicifuga foetida. The extraction process typically includes steps such as drying, grinding, and solvent extraction using methanol or ethanol . The extract is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced chromatographic techniques ensures the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Cimiracemoside M undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Cimiracemoside M has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of cycloartane triterpenoids.

Biology: Investigated for its role in activating AMPK and its potential anti-diabetic effects.

Medicine: Explored for its potential therapeutic effects in treating diabetes and other metabolic disorders.

Industry: Utilized in the development of natural product-based pharmaceuticals and dietary supplements.

Mechanism of Action

Cimiracemoside M exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various metabolic pathways. Activation of AMPK by this compound leads to increased glucose uptake and fatty acid oxidation, which can help in managing diabetes .

Comparison with Similar Compounds

Table 1: Structural Features of Cimiracemosides

Key Observations :

- Glycosidic moieties: All compounds share a 3-O-β-D-xylopyranoside core but differ in additional sugar attachments (e.g., arabinose in Cimiracemoside C ).

- Functional groups : Acetylation (e.g., at C-24 or C-25) enhances lipid solubility and membrane permeability, as seen in this compound and D .

- Molecular weight : Acetylated derivatives (e.g., Cimiracemoside D) exhibit higher molecular weights due to additional substituents .

Table 2: Bioactivity Comparison

Key Findings :

- This compound vs.

Q & A

Q. How to address gaps in mechanistic data for this compound’s bioactivity?

- Methodological Answer :

- Hypothesis Generation : Use cheminformatics tools (e.g., molecular docking) to predict off-target interactions. Validate with CRISPR-based gene knockout models .

- Collaborative Frameworks : Partner with labs specializing in structural biology (e.g., cryo-EM for AMPK complex imaging) to fill knowledge gaps. Reference open-source databases like PubChem (CID: 21606551 for related saponins ) for cross-referencing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.